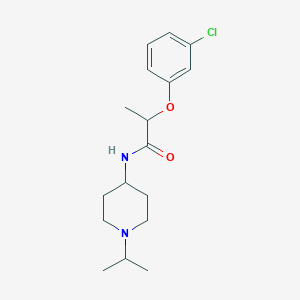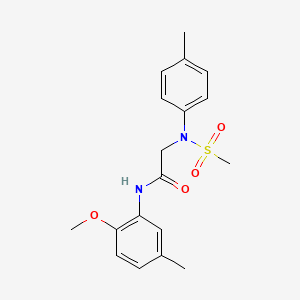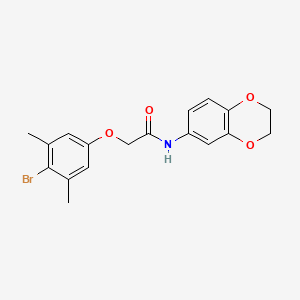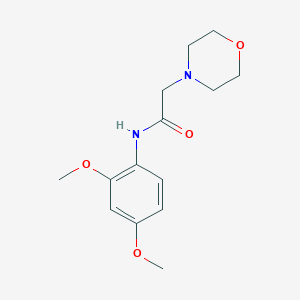![molecular formula C24H18N2O3 B4896240 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as PPNP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthoquinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves the generation of ROS, which can cause oxidative damage to cells and tissues. This compound can undergo redox reactions with ROS, leading to the formation of stable products and the scavenging of ROS. This compound has also been found to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione in lab experiments is its redox-active nature, which allows for the detection and quantification of ROS. This compound can also be used as a mediator for electrochemical biosensors, which can be used for the detection of various analytes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Careful optimization of the concentration and exposure time of this compound is necessary to avoid any potential toxic effects.
Future Directions
There are several future directions for research on 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, including the development of more efficient synthesis methods, the investigation of its exact mechanisms of action, and the exploration of its potential therapeutic applications. This compound has also been found to exhibit synergistic effects with other compounds, such as cisplatin and doxorubicin, which could be further explored for the development of combination therapies. Additionally, the use of this compound as a fluorescent probe for the detection of ROS could be further optimized for the development of diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves the reaction of 1-(2-naphthyl)ethanone with pyrrolidine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction proceeds through a series of steps, including the formation of an intermediate and the subsequent cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been widely used in scientific research as a redox-active compound that can undergo reversible oxidation and reduction reactions. It has been found to exhibit various biological activities, such as anticancer, antiviral, and antimicrobial activities. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a mediator for electrochemical biosensors.
properties
IUPAC Name |
7-pyrrolidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23-14-7-1-2-8-15(14)24(28)21-20(23)17(26-11-5-6-12-26)13-19-22(21)25-16-9-3-4-10-18(16)29-19/h1-4,7-10,13,25H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQKPJUUDGSTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)

![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)